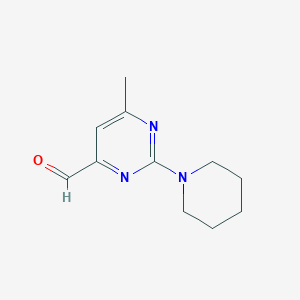

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUBIRNWGSAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using Phase Transfer Catalysis (PTC)

- Starting Material: 2-chloro-6-methylquinoline-3-carbaldehyde (analogous to pyrimidine derivatives)

- Reagents: Piperidine as nucleophile, cetyltrimethylammonium bromide (CTAB) as phase transfer catalyst, polyethylene glycol-400 (PEG-400) as solvent and co-catalyst

- Conditions: Heating at 135 °C for 2.5 hours with stirring

- Work-up: Reaction quenched by pouring onto crushed ice, precipitate filtered, washed, dried, and recrystallized from ethanol

- Yield: High yield (~98%)

- Advantages: Short reaction time, high yield, mild conditions, and no need for chromatographic purification

- Characterization: Confirmed by melting point, FTIR, NMR, and mass spectrometry

$$

\text{2-chloro-6-methylquinoline-3-carbaldehyde} + \text{piperidine} \xrightarrow[\text{PEG-400}]{\text{CTAB, 135 °C, 2.5 h}} \text{6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde}

$$

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Piperidine | K2CO3 | 110 | 15 | 78 | Requires column chromatography |

| 2 | Absolute Ethanol | None | 60 | 24 | 60 | Longer reaction time |

| 3 | DMF | K2CO3 | 110 | 10 | 65 | Moderate yield |

| 4 | Acetonitrile | K2CO3 | 110 | 10 | 68 | Improved yield |

| 5 | PEG-400 | None | 135 | 3 | 75 | Better yield without catalyst |

| 6 | PEG-400 | CTAB | 135 | 2.5 | 98 | Best yield, mild work-up |

Source: Adapted from Munir et al., 2019

Preparation via Pyrimidine Derivative Urea Intermediates and Piperidine Substitution

- Starting Material: N-(2-amino-3-oxide-6-chloro-pyrimidinyl-4)-N′-butyl urea or related urea derivatives

- Procedure:

- The urea intermediate is suspended in piperidine and heated (typically 100 °C for 1 hour)

- Subsequent steps involve tosylation and oxidation to form N-oxide intermediates

- Piperidine substitution occurs preferably in excess to yield the piperidinyl pyrimidine derivative

- Purification: Recrystallization from methanol or ethyl acetate, filtration, and washing

- Yields: Quantitative or near quantitative yields reported

- Notes: The protective urea group is removed by treatment with strong bases such as potassium hydroxide

- Reaction Temperatures: Typically between 35 and 65 °C for some steps; higher for substitution (up to 100 °C)

- Advantages: High purity products, possibility to isolate intermediates, and scalable synthesis

- The process involves multiple steps including urea formation, tosylation, oxidation, and nucleophilic substitution.

- The reaction medium is carefully controlled, and work-up involves precipitation and recrystallization.

- The method is well-documented in patent EP0304648B1 and related literature.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Reduction: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-methanol

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with pyrimidine precursors. The compound features a pyrimidine ring substituted at the 2-position with a piperidinyl group and an aldehyde functional group at the 4-position. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor have shown significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Antimalarial Properties

Research has also indicated that certain derivatives of this compound possess antimalarial activity. A study involving dihydropyrimidines derived from similar structures reported moderate to high antimalarial efficacy against Plasmodium falciparum, suggesting that this compound could be a valuable scaffold for developing new antimalarial drugs .

Central Nervous System Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into central nervous system disorders. Pyrimidine derivatives are known to influence various neurological pathways, and ongoing studies are exploring their effects on anxiety and depression models .

Cancer Research

Compounds related to this compound have been investigated for their anticancer properties. The ability to modify the pyrimidine scaffold allows researchers to create analogs that can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Sphingosine 1-phosphate Receptor Modulation

Another significant application is in the modulation of sphingosine 1-phosphate receptors, which are implicated in multiple sclerosis treatment. Compounds derived from this scaffold have shown binding affinity to these receptors, suggesting their potential use in treating autoimmune diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Substituted with a methyl group at position 4, a piperidin-1-yl group at position 6, and an amine at position 2.

- Molecular Weight : Estimated at 192.26 g/mol (calculated from molecular formula C₁₀H₁₆N₄ ).

- Key Features: The amine group at position 2 facilitates hydrogen bonding, improving solubility and interaction with biological targets.

- Applications : Implicated in antimicrobial and anticancer research due to pyrimidine’s role in nucleic acid analogs .

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

- Structure : Contains a methoxymethyl group at position 4, a phenyl ring at position 2, and a piperidin-1-yl group at position 6.

- The methoxymethyl substituent increases steric bulk and polarity compared to the aldehyde in the parent compound.

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

- Structure: A bicyclic pyrrolo-pyrimidinone system fused with a pyrrole ring, retaining the methyl and piperidinyl groups.

- Key Features : The fused ring system alters electronic properties and solubility. The ketone at position 4 contrasts with the aldehyde in the main compound, reducing reactivity but improving stability.

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde in this compound distinguishes it from amine- or ketone-containing analogs, enabling versatile derivatization .

- Biological Potential: Piperidinyl-pyrimidine derivatives are recurrent in fungicidal patents (e.g., PI Industries’ compounds targeting crop protection), suggesting agrochemical relevance .

- Structural Insights : Crystallographic studies of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine highlight pyrimidine’s adaptability in forming hydrogen-bonded networks, critical for drug-receptor interactions .

Biological Activity

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety and an aldehyde group, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 204.27 g/mol.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The specific interactions depend on the compound's functional groups and molecular conformation. Typical targets include:

- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : The compound can bind to receptors influencing cellular signaling pathways.

Mode of Action

Upon binding to its targets, the compound can modulate their activity, leading to alterations in cellular processes such as metabolism, proliferation, and apoptosis. This modulation can have therapeutic implications, particularly in treating diseases like cancer.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer activity through various mechanisms:

- Inhibition of Proliferation : The compound may inhibit cell proliferation in cancer cell lines by affecting key signaling pathways.

- Induction of Apoptosis : It can trigger apoptotic pathways, leading to cancer cell death.

For example, studies have shown that related pyrimidine derivatives have demonstrated IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, indicating significant biological activity that could be extrapolated to other cell types .

DPP-4 Inhibition

The compound's structure suggests potential as a DPP-4 inhibitor, which is relevant for type 2 diabetes treatment. DPP-4 inhibitors modulate glucose metabolism and improve insulin sensitivity .

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Antimalarial Activity : A series of derivatives showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition .

- Antioxidant Evaluation : Compounds derived from similar structures were screened for antioxidant properties, showcasing varied efficacy based on structural modifications .

Cellular Effects

The compound's impact on cellular functions includes:

- Modulation of Cell Signaling : Influences pathways related to growth and survival.

- Alteration of Gene Expression : Affects transcription factors that regulate gene expression profiles.

Stability and Degradation

In laboratory settings, the stability of this compound is crucial for its long-term effects on cellular function. Temporal studies indicate that degradation rates can significantly influence biological outcomes.

Applications in Research

This compound serves as a building block in medicinal chemistry for developing pharmaceuticals targeting various diseases:

- Medicinal Chemistry : Used in synthesizing novel therapeutic agents.

- Industrial Applications : Potential use in agrochemicals and other industrial products .

Q & A

Basic: What are the recommended synthetic routes for 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde in academic research?

Methodological Answer:

A two-step approach is commonly employed:

Core Pyrimidine Formation: Condense 6-methylpyrimidine-4-carbaldehyde precursors with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaOH in DMF) to install the methyl group at position 6 .

Piperidine Substitution: React the intermediate with piperidine in a polar aprotic solvent (e.g., DCM or THF) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify the final product using column chromatography (silica gel, gradient elution) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR: Confirm the presence of the piperidin-1-yl group (δ ~2.8–3.2 ppm for N-CH₂ protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- HRMS (ESI): Verify the molecular ion peak ([M+H]⁺) with <2 ppm error.

- FTIR: Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Desiccate with silica gel to avoid hydrolysis .

- Handling: Use anhydrous solvents during experiments and minimize exposure to light/heat .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Model reaction pathways using B3LYP/6-31G(d) with implicit solvent corrections (e.g., SMD for DCM). Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Validation: Cross-check computational intermediates with trapped species (e.g., via low-temperature NMR or MS) .

Advanced: How can impurities or by-products be systematically identified and quantified during synthesis?

Methodological Answer:

- Analytical Workflow:

- HPLC-PDA/UV: Use a C18 column (ACN/water gradient) to separate impurities. Compare retention times with reference standards (e.g., EP impurity guidelines ).

- LC-MS/MS: Identify unknown by-products via fragmentation patterns (e.g., loss of piperidine [–85 Da]).

- Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What experimental designs are optimal for studying the compound’s interactions with biological targets?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values against target enzymes (e.g., kinases) .

- SPR (Surface Plasmon Resonance): Immobilize the target protein on a sensor chip to quantify binding kinetics (ka/kd) .

- Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate with mutagenesis studies .

Advanced: How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., –OMe at position 4) to steer electrophilic substitution to the desired position .

- Metal-Catalyzed Cross-Coupling: Use Pd(OAc)₂/XPhos to selectively functionalize the 2- or 4-position via Suzuki-Miyaura couplings .

Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization:

- Quality Control: Use inline PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.